3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine

Description

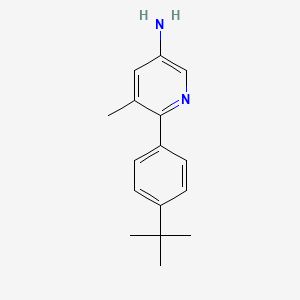

3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine is a pyridine derivative featuring an amino group at the 3-position, a methyl group at the 5-position, and a bulky 4-tert-butylphenyl substituent at the 6-position (Figure 1). The tert-butyl group is commonly employed to enhance solubility in nonpolar solvents and reduce aggregation . The amino group may serve as a site for further functionalization or metal coordination, while the methyl group at the 5-position likely contributes to steric and electronic modulation of the pyridine ring.

Properties

IUPAC Name |

6-(4-tert-butylphenyl)-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-11-9-14(17)10-18-15(11)12-5-7-13(8-6-12)16(2,3)4/h5-10H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZGVQQQYIVOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC=C(C=C2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 3-amino-5-methylpyridine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary and secondary amines.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine serves as a valuable building block in the synthesis of complex organic molecules. It is utilized in various reactions, including:

- Suzuki-Miyaura Cross-Coupling Reaction : This compound is involved in forming carbon-carbon bonds, which are essential in constructing complex organic frameworks. The reaction typically employs palladium catalysts and is widely used for synthesizing biaryl compounds.

- Electrophilic Substitution Reactions : The amino group can participate in electrophilic aromatic substitution, allowing for further functionalization of the pyridine ring.

Table 1: Summary of Key Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Formation of biaryl compounds | Various substituted biphenyls |

| Electrophilic Substitution | Functionalization of the pyridine ring | Substituted pyridines |

| Nucleophilic Substitution | Replacement of halides or other electrophiles | Diverse derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .

- Anticancer Activity : The compound has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. Its ability to inhibit tumor growth has been documented in several studies, highlighting its potential as a therapeutic agent .

Case Study: Anticancer Activity Evaluation

In a study examining the anticancer properties of related pyridine derivatives, researchers found that compounds similar to this compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation. This suggests that modifications to the pyridine structure can enhance biological activity.

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

The compound is also explored as an intermediate in the synthesis of pharmaceutical agents:

- Nevirapine Synthesis : this compound can be utilized in synthesizing nevirapine, an important drug used in HIV treatment. Its role as an intermediate enhances the efficiency and yield of the overall synthesis process .

Material Science Applications

Fluorescent Materials

Recent studies have investigated the use of this compound in developing fluorescent materials:

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butylphenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular functions. The pyridine ring can participate in π-π interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Structural and Electronic Effects

The compound’s key structural analogs and their substituent effects are summarized in Table 1.

Table 1: Structural Comparison of Pyridine Derivatives

- Substituent Position and Electronic Effects: The amino group at the 3-position (electron-donating) contrasts with the iodo (electron-withdrawing) and methoxy (electron-donating) groups in analogs like 4-Iodo-5-methoxypyridin-3-amine. This difference may alter the pyridine ring’s electron density, affecting reactivity in cross-coupling or coordination reactions . The 4-tert-butylphenyl group at the 6-position introduces steric bulk and hydrophobicity, similar to tert-butyl-substituted phosphines (e.g., AdTPP) used in host-guest chemistry to improve solubility in supercritical CO₂ (scCO₂) .

- Solubility and Aggregation: The tert-butyl group in the target compound likely enhances solubility in organic solvents, akin to tert-butyl-substituted porphyrins, which show improved solubility in electrochemical applications . This contrasts with polar derivatives like 3-Amino-5-methoxyisonicotinic acid, where carboxylic acid groups promote water solubility .

Reactivity and Functionalization Potential

- The amino group in the target compound may facilitate nucleophilic substitution or metal coordination, whereas analogs like 2-Chloro-3-(dimethoxymethyl)-5-methylpyridine prioritize reactivity at the chloro or dimethoxymethyl sites .

Research Findings and Implications

Host-Guest Interactions and Catalysis

- Tert-butyl-substituted compounds, such as AdTPP, exhibit strong host-guest interactions in scCO₂ (Kf ~10²), attributed to their hydrophobic character . By analogy, the tert-butylphenyl group in the target compound may enhance binding to hydrophobic cavities in supramolecular systems.

- In electrochemical studies, tert-butylphenyl porphyrin-cobalt complexes demonstrate catalytic activity, suggesting that the tert-butyl group’s electron-donating effects could stabilize metal centers in analogous pyridine-based catalysts .

Biological Activity

3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with an amino group, a tert-butyl group, and a methyl group, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, leading to altered metabolic processes.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, affecting signal transduction pathways involved in cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibitory effects on human breast cancer cell lines (MCF-7) and liver carcinoma cell lines (HepG2) .

- Hypoglycemic Effects : Some studies have reported that pyridine derivatives can possess hypoglycemic properties, potentially useful in diabetes treatment .

- Antimicrobial Properties : There is evidence that certain pyridine compounds exhibit antimicrobial activity against various pathogens, which could be explored further for therapeutic applications .

Antitumor Activity Case Study

A study investigated the cytotoxicity of related compounds against MCF-7 and HepG2 cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were recorded as follows:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 | 5.36 ± 0.12 |

| Compound B | HepG2 | 9.94 ± 0.15 |

These results indicate that the tested compounds are more effective against breast cancer cells than liver cancer cells .

Hypoglycemic Activity Study

In another investigation focusing on hypoglycemic effects, a series of amino-pyridine derivatives were tested in alloxan-induced diabetic mice. The results demonstrated significant reductions in blood glucose levels compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyridine ring can lead to variations in potency and selectivity for specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.